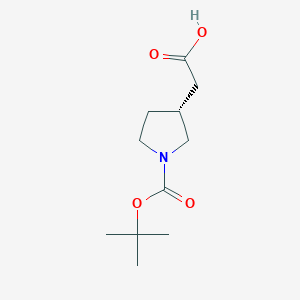

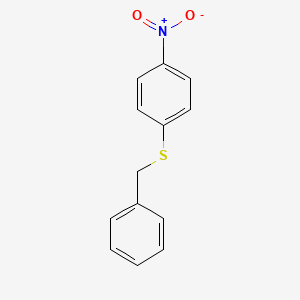

![molecular formula C18H13FO2 B1332671 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde CAS No. 725276-88-0](/img/structure/B1332671.png)

2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde" is a fluorinated aromatic aldehyde with potential applications in various fields, including organic synthesis and sensor development. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related naphthalene derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves the functionalization of the naphthalene core. For instance, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde can be synthesized using the Reimer-Tiemann method, which involves the reaction of 2-naphthol with chloroform in the presence of a base . Similarly, the synthesis of "2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde" could involve the introduction of a 2-fluorophenylmethoxy group at an appropriate position on the naphthalene ring, followed by the formation of the aldehyde group.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For example, the crystal structure of a substituted imidazo-thiadiazole-5-carbaldehyde shows intermolecular interactions and the presence of nonlinear optical (NLO) properties . The structure of "2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde" would likely exhibit similar intermolecular interactions, and the presence of the fluorophenyl group could influence its electronic properties and reactivity.

Chemical Reactions Analysis

Naphthalene derivatives can participate in a variety of chemical reactions. Schiff bases, for example, can be synthesized by the condensation of naphthohydrazide with aldehydes . The compound could potentially undergo similar reactions, with the aldehyde group acting as a reactive site for nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary widely depending on their substituents. For instance, fluorescent hydroxyl naphthalene-1,4-dione derivatives exhibit green light emission when excited . The presence of a fluorophenyl group in "2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde" could impart unique photophysical properties, potentially making it useful as a fluorophore in sensor applications. Additionally, the electrochemical behavior of naphthalene derivatives can be pH-dependent, as seen with naphthalene-2,3-dicarboxyaldehyde .

Scientific Research Applications

1. Synthesis of Thiophene Derivatives

- Application Summary: Thiophene-based analogs, which could potentially include “2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde”, are of interest to scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application: The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

- Results or Outcomes: Thiophene derivatives have been utilized in industrial chemistry and material science as corrosion inhibitors. They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

2. Synthesis of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine

- Application Summary: The synthesis, characterization, spectral, and fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported for the first time .

- Methods of Application: The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra. The aggregation behaviour of this compound was investigated in different solvents and concentrations .

- Results or Outcomes: The phthalocyanine complex did not show any aggregations. The fluorescent properties of the compound in five different solvents such as CHCl 3 CH 2 Cl 2 THF, DMF, DMSO were explained. The phthalocyanine complex gave the highest fluorescence quantum yield in CHCl 3 and the lowest fluorescence quantum yield in DMSO .

3. Synthesis of Imidazole Derivatives

- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

- Methods of Application: The synthesis of imidazole derivatives involves various synthetic routes .

- Results or Outcomes: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

4. Synthesis of Pyrrolidine Derivatives

- Application Summary: Pyrrolidine is a versatile scaffold in drug discovery. It is used in the synthesis of various drugs .

- Methods of Application: The synthesis of pyrrolidine derivatives involves various synthetic routes .

- Results or Outcomes: Some pyrrolidine derivatives exhibited improved activity compared to doxorubicin, with IC50 values of 49.11, 48.01, 49.78, and 49.27 .

5. Synthesis of Benzo[4,5]imidazo[1,2-a]pyridine Derivatives

- Application Summary: Benzo[4,5]imidazo[1,2-a]pyridine is a compound that has shown improved activity compared to doxorubicin, a chemotherapy drug .

- Methods of Application: The synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives involves various synthetic routes .

- Results or Outcomes: Some benzo[4,5]imidazo[1,2-a]pyridine derivatives exhibited improved activity compared to doxorubicin, with IC50 values of 49.11, 48.01, 49.78, and 49.27 .

6. Synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole Derivatives

- Application Summary: This compound was synthesized and evaluated for antioxidant activity .

- Methods of Application: The synthesis of this compound involves various synthetic routes .

- Results or Outcomes: The compound was evaluated for antioxidant activity using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

properties

IUPAC Name |

2-[(2-fluorophenyl)methoxy]naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO2/c19-17-8-4-2-6-14(17)12-21-18-10-9-13-5-1-3-7-15(13)16(18)11-20/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLJGANAKWVJRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363474 |

Source

|

| Record name | 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde | |

CAS RN |

725276-88-0 |

Source

|

| Record name | 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

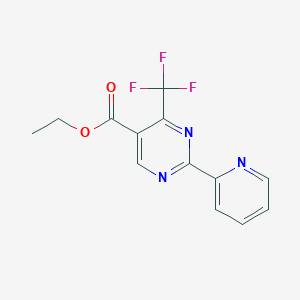

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

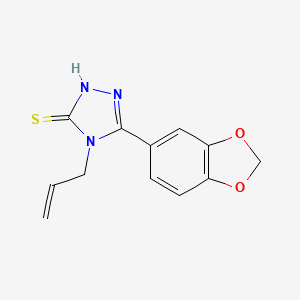

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)